Product packaging for Cinnoline 1-oxide(Cat. No.:CAS No. 1125-61-7)

Cinnoline 1-oxide

Cat. No.: B1171832
CAS No.: 1125-61-7
M. Wt: 146.15 g/mol
InChI Key: YNDAWBZMLMCINM-UHFFFAOYSA-N
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Description

Cinnoline 1-oxide is an N-oxidized derivative of the cinnoline scaffold, a bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. This specific compound serves as a key synthetic intermediate and is structurally related to natural products such as aurachin B . The cinnoline core, and by extension its N-oxide, is recognized as a privileged structure in drug discovery due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of cinnoline N-oxides can be achieved through intramolecular cyclization, for instance, from ketones bearing an ortho-nitrophenyl group under basic conditions . This method provides an efficient route to access 3-hydroxyquinoline N-oxides, which are structurally analogous to cinnoline N-oxides. Researchers value this compound for its utility in constructing complex molecules and as a precursor for further functionalization, enabling the exploration of new chemical space in the development of bioactive compounds and functional materials. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidocinnolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-8-4-2-1-3-7(8)5-6-9-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAWBZMLMCINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=[N+]2[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-61-7
Record name Cinnoline, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Cinnoline 1 Oxide and Its Derivatives

Direct N-oxidation of Cinnoline (B1195905) Precursors

The most straightforward approach to Cinnoline 1-oxide is the direct oxidation of the corresponding cinnoline. This transformation involves the introduction of an oxygen atom onto one of the nitrogen atoms of the pyridazine (B1198779) ring. The choice of oxidant and the substitution pattern of the cinnoline substrate are critical factors that determine the efficiency and regioselectivity of the reaction.

Oxidation with Peracids and Hydrogen Peroxide

The N-oxidation of cinnolines is commonly accomplished using oxidizing agents such as hydrogen peroxide, often in an acidic medium like acetic acid, or with organic peracids. The reaction of various 4-alkyl- and 3,4-dialkyl-cinnolines with aqueous hydrogen peroxide in acetic acid has been shown to yield a mixture of the corresponding 1-oxides, 2-oxides, and sometimes 1,2-dioxides.

Peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), are also effective reagents for the N-oxidation of nitrogen-containing heterocycles. These reagents deliver an oxygen atom directly to the nitrogen lone pair. The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to achieve optimal yields and prevent over-oxidation or side reactions.

Regioselectivity of N-oxidation: Formation of 1-oxide versus 2-oxide

A key challenge in the direct oxidation of substituted cinnolines is controlling the regioselectivity of the N-oxidation. The cinnoline ring possesses two nitrogen atoms, N-1 and N-2, both of which are susceptible to oxidation. The electronic and steric environment surrounding each nitrogen atom dictates the site of oxidation.

The relative basicity and steric accessibility of the two nitrogen atoms are the primary determinants of the reaction's outcome. Generally, the more electron-rich and less sterically hindered nitrogen atom is preferentially oxidized. Theoretical calculations and experimental evidence suggest that in the unsubstituted cinnoline molecule, the N-1 position is often favored for electrophilic attack, including N-oxidation, due to its higher electron density. However, the introduction of substituents on the ring can dramatically alter this preference.

Influence of Substituents on N-oxidation Efficiency and Selectivity

Substituents on the cinnoline ring exert a profound influence on both the rate and the regioselectivity of N-oxidation. Electron-donating groups (EDGs) can enhance the nucleophilicity of the nitrogen atoms, facilitating oxidation, while electron-withdrawing groups (EWGs) have the opposite effect. The position of the substituent is crucial in directing the oxidation to either N-1 or N-2.

For instance, studies have shown that the oxidation of 4-methyl-3-nitrocinnoline with hydrogen peroxide in acetic acid selectively yields the corresponding 1-oxide. In this case, the electron-donating methyl group at position 4 likely increases the electron density at the adjacent N-1, making it more susceptible to oxidation, despite the presence of the deactivating nitro group at position 3. Conversely, the oxidation of 4-carboxy-3-nitrocinnoline under similar conditions results in the formation of the 2-oxide, indicating that the electronic effects of the substituents can overcome the intrinsic preference for N-1 oxidation.

The table below summarizes the effect of substituents on the regioselectivity of cinnoline N-oxidation.

Cinnoline DerivativeOxidizing AgentMajor Product
4-Methyl-3-nitrocinnolineH₂O₂ / Acetic Acid4-Methyl-3-nitrothis compound
4-Carboxy-3-nitrocinnolineH₂O₂ / Acetic Acid4-Carboxy-3-nitrocinnoline 2-oxide

Cyclization Reactions Leading to Cinnoline N-oxide Scaffolds

An alternative to direct oxidation is the construction of the cinnoline N-oxide ring system from non-cinnoline precursors. This approach often provides better control over the final structure and can be used to synthesize derivatives that are not accessible through direct oxidation.

Intermolecular Cyclization Approaches

These methods involve the formation of the heterocyclic ring through the reaction of two or more separate molecular fragments.

Ring Closure from 2,2'-Dinitrobiphenyl (B165474) Derivatives

A notable method for synthesizing polycyclic cinnoline N-oxides, specifically benzo[c]cinnoline (B3424390) N-oxides, involves the reductive cyclization of 2,2'-dinitrobiphenyls. This intramolecular reaction forms the N=N bond and the N-oxide functionality simultaneously.

The mechanism is believed to proceed through the partial reduction of both nitro groups. One nitro group is reduced to a nitroso group, while the other is reduced to a hydroxylamino group. The subsequent intramolecular condensation between the nitroso and hydroxylamino functionalities leads to the formation of the benzo[c]cinnoline N-oxide product. researchgate.net Various reducing agents can be employed for this transformation, and the reaction conditions can be tuned to favor the formation of the N-oxide as the primary product. This method is particularly valuable for accessing the benzo[c]cinnoline scaffold, a core structure in various functional materials and biologically active molecules. researchgate.net

The general transformation is depicted in the scheme below:

Scheme: Reductive cyclization of 2,2'-dinitrobiphenyl to form a benzo[c]cinnoline N-oxide.

Reductive Cyclization Strategies

Reductive cyclization of ortho-nitro-substituted aromatic compounds stands as a prominent and widely employed method for the synthesis of cinnoline N-oxides. This strategy hinges on the chemical reduction of a nitro group to a nitroso or hydroxylamino intermediate, which then undergoes an intramolecular condensation with a suitably positioned side chain to form the heterocyclic N-oxide ring.

A transition-metal-free approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine. In this reaction, the 2-nitrobenzyl alcohol is believed to first undergo deprotonation and an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate in situ. This intermediate then condenses with benzylamine, followed by isomerization of the resulting azo compound to a hydrazone, which subsequently cyclizes and aromatizes to yield the cinnoline derivative nih.gov.

The versatility of this method is demonstrated by its applicability to a range of substituted 2-nitrobenzyl alcohols and benzylamines, affording the corresponding cinnoline derivatives in good yields. The reaction is typically promoted by a base such as cesium hydroxide monohydrate in a mixed solvent system like ethanol (B145695) and water nih.gov.

Starting Material 1Starting Material 2ProductYield (%)
2-Nitrobenzyl alcoholBenzylamine3-Phenylcinnoline (B82849)85
2-Nitrobenzyl alcohol4-Methylbenzylamine3-(p-Tolyl)cinnoline82
2-Nitrobenzyl alcohol4-Methoxybenzylamine3-(4-Methoxyphenyl)cinnoline80
5-Chloro-2-nitrobenzyl alcoholBenzylamine7-Chloro-3-phenylcinnoline78

Table 1: Examples of Cinnoline Synthesis via Reductive Cyclization of 2-Nitrobenzyl Alcohols and Benzylamines.

Radical Mechanism Pathways

While direct radical cyclization pathways leading specifically to cinnoline 1-oxides are not extensively detailed in readily available literature, the involvement of radical intermediates in the formation of related N-heterocyclic oxides, such as quinoline (B57606) N-oxides, suggests plausible mechanisms. These pathways often involve the generation of a radical species which then participates in an intramolecular cyclization.

For instance, in the synthesis of quinolines, radical cyclization can be initiated by the attack of a sulfonyl radical on a triple bond, leading to a vinyl radical that subsequently cyclizes wikipedia.org. A similar approach could be envisioned for this compound precursors.

Furthermore, electrochemical methods have been employed to generate radical intermediates for the synthesis of N-heterocyclic compounds. The electrochemical oxidation of morpholine, for example, generates a morpholine radical which can then react with quinoline N-oxide wikipedia.org. This highlights the potential for radical-mediated reactions in the functionalization and synthesis of N-oxide containing heterocycles. The radical-ion character of intermediates in some reductive cyclization processes has also been noted, which can influence the reaction's scope and limitations researchgate.net. The presence of functional groups that readily form radicals, such as -NH2, -CN, and -OH, can sometimes lead to undesirable side reactions and resinification of the reaction mixture under these conditions researchgate.net.

Reactions of o-Substituted Nitrobenzene Derivatives with Enediamines

A specific and effective method for the synthesis of cinnoline 1-oxides involves the reaction of ortho-substituted nitrobenzene derivatives with enediamines. This approach utilizes the nucleophilic character of the enediamine to displace a leaving group on the nitroaromatic ring, followed by an intramolecular cyclization involving the nitro group.

In a notable example, the reaction of ortho-fluoronitrobenzenes with α-carbonylacetamidines, which exist in the enediamine tautomeric form, leads to the formation of an intermediate where the fluorine atom is replaced by the α-carbon of the amidine. This intermediate can then be isolated and subsequently cyclized to the corresponding this compound upon treatment with a base such as sodium hydride researchgate.net.

The reaction proceeds by an initial nucleophilic aromatic substitution of the fluorine atom by the enediamine. The subsequent base-induced cyclization involves the intramolecular attack of a nitrogen atom of the amidine moiety onto one of the oxygen atoms of the nitro group, leading to the formation of the this compound ring system.

o-Fluoronitrobenzene DerivativeEnediamine (α-Carbonylacetamidine)This compound Product
1-Fluoro-2,4-dinitrobenzeneN,N'-Diphenylacetamidine3-Methyl-6,8-dinitrothis compound
1-Fluoro-2-nitrobenzeneN,N'-Diphenylacetamidine3-Methyl-8-nitrothis compound

Table 2: Synthesis of Cinnoline 1-oxides from o-Fluoronitrobenzenes and Enediamines.

Condensation Reactions for Substituted Cinnoline N-oxides

The synthesis of substituted cinnoline N-oxides can be achieved through various condensation reactions, often involving an intramolecular cyclization of a suitably functionalized ortho-nitroaryl precursor. These reactions typically rely on the formation of a new bond between a nucleophilic center in a side chain and the electrophilic nitrogen or an oxygen atom of the nitro group.

One such strategy is the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. These precursors can be prepared via the Knoevenagel condensation of o-nitroarylacetonitriles with aldehydes or ketones combichemistry.comresearchgate.net. The resulting alkylidene intermediate, upon treatment with a base, can undergo an intramolecular cyclization where the carbanion generated from the acetonitrile moiety attacks the nitro group, leading to the formation of a quinoline N-oxide. While this example leads to a quinoline N-oxide, the underlying principle of intramolecular condensation of an o-nitroaryl derivative can be conceptually extended to the synthesis of cinnoline N-oxides with appropriate precursors.

Another relevant condensation approach is the reaction of ortho-nitro chalcones with hydrazine under basic conditions. This method, which proceeds via an umpolung of the carbonyl group, has been used for the construction of quinoline N-oxides and demonstrates the utility of condensation reactions involving nitroarenes for the synthesis of N-heterocyclic oxides kisti.re.kr.

Intramolecular Cyclization Approaches

Formation from Nitroaryl-Hetaryl Amines via Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool in organic synthesis for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes wikipedia.orgorganic-chemistry.org. This reaction involves the addition of a nucleophile bearing a leaving group to the aromatic ring, followed by the elimination of the leaving group and a proton from the intermediate σ-adduct to restore aromaticity.

While the direct intramolecular VNS of a hetaryl amine tethered to a nitroaryl group to form a this compound is not extensively documented, a related strategy has been successfully employed for the synthesis of quinoline N-oxides. This method involves the VNS cyanomethylation of nitroarenes, followed by a Knoevenagel condensation and subsequent base-induced cyclization of the resulting alkylidene derivative of the o-nitroarylacetonitrile combichemistry.comresearchgate.net.

In the context of nitroaryl-hetaryl amines, a hypothetical intramolecular VNS pathway to cinnoline 1-oxides would involve the generation of a carbanion on the hetaryl ring, which would then attack an ortho position of the nitro-activated aryl ring. Subsequent elimination would lead to the formation of a new C-C bond, and a further intramolecular cyclization involving the amino and nitro groups would be required to form the this compound ring. The feasibility of such a reaction would depend on the specific substitution patterns and the relative ease of carbanion formation and intramolecular cyclization. The VNS reaction is known to be effective in the amination of nitroquinoline derivatives, where a nucleophilic amine attacks the nitro-activated quinoline ring nih.gov. This demonstrates the potential for C-N bond formation via VNS in related systems.

Derivations from Isoindolin-1-one Intermediates

A novel and efficient two-step synthetic route to cinnoline derivatives proceeds through the formation and subsequent rearrangement of 3-substituted isoindolin-1-one intermediates. This methodology offers an economical approach with good to high yields.

The first step involves the synthesis of the isoindolin-1-one precursor. This is typically achieved through an addition reaction between 2-cyanobenzaldehyde and a 2-nitroaniline derivative in the presence of a base like potassium hydroxide in methanol dntb.gov.ua. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde, followed by an intramolecular cyclization and rearrangement.

The second step is the conversion of the 3-((nitrophenyl)amino)isoindolin-1-one intermediate into the corresponding cinnoline derivative. This transformation is accomplished by treating the isoindolin-1-one with a base, such as potassium hydroxide in methanol, and heating the mixture. This base-mediated intramolecular cyclization and rearrangement leads to the formation of the cinnoline ring system. Depending on the workup procedure, either the cinnoline ester or the corresponding carboxylic acid can be obtained researchgate.net.

2-Nitroaniline DerivativeIsoindolin-1-one IntermediateCinnoline ProductYield (%)
2-Nitroaniline3-((2-Nitrophenyl)amino)isoindolin-1-oneCinnoline-4-carboxylic acid85
4-Chloro-2-nitroaniline3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one7-Chlorocinnoline-4-carboxylic acid92
5-Methoxy-2-nitroaniline3-((5-Methoxy-2-nitrophenyl)amino)isoindolin-1-one6-Methoxycinnoline-4-carboxylic acid90

Table 3: Synthesis of Cinnoline Derivatives from Isoindolin-1-one Intermediates.

Metal-Catalyzed and Transition-Metal-Free Synthetic Protocols

Modern synthetic chemistry offers a diverse toolkit for the construction of heterocyclic frameworks like cinnoline N-oxides. These approaches often leverage the selective activation of C-H bonds to form new C-N or C-C bonds, streamlining synthetic pathways. Both metal-catalyzed and transition-metal-free strategies have been developed, each with distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

The direct formation of the benzo[c]cinnoline N-oxide scaffold via oxidative C-H functionalization remains a developing area. While classical methods often rely on the reductive cyclization of pre-functionalized precursors like 2,2'-dinitrobiphenyls, contemporary research seeks more direct routes from simpler substrates.

Transition-Metal-Catalyzed Approaches: Transition-metal catalysis provides a powerful means to construct fused heterocyclic systems through C-H activation. A notable example is the Rh(III)-catalyzed C–H coupling and cyclization of pyrazolidinones with iodonium ylides to synthesize pyrazolo[1,2-a]cinnoline derivatives nih.gov. This transformation proceeds under oxidant-free conditions and demonstrates excellent functional group compatibility. The reaction involves a reversible C-H activation process, followed by annulation with the iodonium ylide serving as a C2 synthon to build the fused cinnoline ring nih.gov. Although this method builds a more complex fused system rather than a simple benzo[c]cinnoline N-oxide, it exemplifies the potential of metal-catalyzed C-H functionalization to access the core cinnoline structure.

Transition-Metal-Free Approaches: Parallel to metal-catalyzed methods, transition-metal-free oxidative C-N bond formation has emerged as a cost-effective and less toxic alternative. These reactions often utilize hypervalent iodine reagents to mediate the intramolecular cyclization of N-substituted amidobiphenyls to form carbazoles, a related transformation involving C-N bond formation via C-H functionalization semanticscholar.org. While direct application to benzo[c]cinnoline N-oxide is not widely reported, the underlying principle of using an oxidant to facilitate the intramolecular coupling of an amine or a related nitrogen functionality onto an aromatic C-H bond is highly relevant semanticscholar.orgnih.govnih.gov. For instance, metal-free oxidative C-H amination of anilides has been achieved using N-fluorobenzenesulfonimide (NFSI) mediated by a hypervalent iodine reagent, showcasing a pathway for creating aryl-amine bonds under mild conditions researchgate.net. These strategies highlight a promising future direction for the direct, metal-free synthesis of cinnoline N-oxides from appropriately designed biaryl precursors.

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enhancing energy efficiency. The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including N-oxides.

Research on the synthesis of quinoline N-oxides, a structurally related class of heterocycles, provides a strong case for the utility of this technology. The oxidation of quinoline derivatives to their corresponding N-oxides using hydrogen peroxide in glacial acetic acid shows significant improvement under microwave irradiation compared to conventional heating. lew.ro This demonstrates the general applicability of microwave assistance in the N-oxidation step.

The table below compares the reaction times and yields for the synthesis of various quinoline N-oxide derivatives using both conventional and microwave-assisted methods, illustrating the clear advantages of the latter. lew.ro

CompoundMethodTemperature/PowerTimeYield (%)
Quinoline N-oxide Derivative AConventional65°C10 hours67%
Quinoline N-oxide Derivative AMicrowave100 W35 minutes84%
Quinoline N-oxide Derivative BConventional65°C11 hours55%
Quinoline N-oxide Derivative BMicrowave100 W40 minutes75%
Quinoline N-oxide Derivative CConventional65°C9 hours38%
Quinoline N-oxide Derivative CMicrowave100 W30 minutes57%

While specific examples of microwave-assisted cycloaddition reactions for the direct synthesis of the this compound ring are not extensively documented, the significant rate enhancements observed in related systems strongly suggest its potential. Multi-component reactions under controlled microwave heating have been successfully employed to create highly substituted cinnoline derivatives, underscoring the technology's power in constructing the core ring system efficiently. researchgate.net

Synthesis of Annulated and Fused Cinnoline N-oxide Systems

The construction of more complex molecular architectures involving the fusion of the cinnoline N-oxide core with other ring systems leads to polycyclic and hybrid heterocyclic scaffolds. These larger systems are of interest for their unique electronic and structural properties.

A well-established route to polycyclic cinnoline N-oxides involves the reductive cyclization of 2,2'-dinitrobiaryl precursors. The choice of reducing agent is critical to selectively form the N-oxide rather than the fully reduced cinnoline. Sodium sulfide in aqueous ethanol has proven to be an effective reagent for this transformation.

This methodology has been successfully applied to the synthesis of various annulated systems. For example, the reduction of 2,1'-dinitro-1,2'-binaphthyl with sodium sulfide yields Benzo[f]naphtho[1,2-c]cinnoline 6-oxide. Similarly, reducing 1-nitro-2-o-nitrophenylnaphthalene with the same reagent produces Naphtho[1,2-c]cinnoline N-oxide.

The following table summarizes the synthesis of select polycyclic N-oxides from their corresponding dinitro precursors.

Dinitro-Biaryl PrecursorReducing AgentProduct
1-Nitro-2-o-nitrophenylnaphthaleneSodium sulfideNaphtho[1,2-c]cinnoline N-oxide
2-Nitro-1-o-nitrophenylnaphthaleneSodium sulfideNaphtho[2,1-c]cinnoline N-oxides (mixture)
2,1'-Dinitro-1,2'-binaphthylSodium sulfideBenzo[f]naphtho[1,2-c]cinnoline 6-oxide

These N-oxides can be subsequently reduced to the parent polycyclic cinnolines using stronger reducing agents like lithium aluminium hydride, confirming their structural assignment.

The development of hybrid molecules, where a cinnoline N-oxide is fused with another heterocyclic ring, offers a pathway to novel chemical entities. Modern transition-metal-catalyzed reactions are particularly adept at constructing such complex scaffolds.

As mentioned previously, a Rh(III)-catalyzed C-H activation and annulation strategy has been utilized to synthesize pyrazolo[1,2-a]cinnoline derivatives from pyrazolidinones and iodonium ylides nih.gov. This method directly constructs a hybrid system containing both pyrazole and cinnoline rings in a single, efficient transformation. The reaction demonstrates broad applicability with various substituted pyrazolidinones, providing access to a library of these fused compounds. This approach represents a state-of-the-art method for building complex, C-H functionalized hybrid scaffolds based on the cinnoline core.

Furthermore, functionalized pyridocinnolines can serve as building blocks for further annulation reactions. For instance, a 2-chloro-3-cyano-pyridocinnoline can be converted to a 2-hydrazino derivative, which can then undergo subsequent cyclization reactions to form new fused heterocyclic rings, such as triazolopyridocinnolines. researchgate.net Although these examples start from a pre-formed cinnoline, they illustrate the principle of using the cinnoline scaffold as a template to build even larger hybrid systems. The deoxygenative heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles provides another relevant synthetic strategy, yielding α-triazolylquinolines. nih.gov This highlights a pathway where an N-oxide facilitates the introduction of another heterocyclic moiety, a concept applicable to the cinnoline N-oxide system for creating non-fused hybrid structures. nih.gov

Chemical Reactivity and Transformation Mechanisms of Cinnoline 1 Oxide

Reactions at the N-oxide Functionality

The presence of the N-oxide group in cinnoline (B1195905) 1-oxide significantly influences its chemical reactivity. This functionality can be directly involved in reactions, such as deoxygenation, or it can act as a directing group, influencing the position of substitution in other chemical transformations. Furthermore, the N-oxide group is a key player in the photochemical transformations of the cinnoline ring system.

Deoxygenation, the removal of the oxygen atom from the N-oxide group, is a fundamental reaction of cinnoline 1-oxides. This transformation is crucial for synthesizing the parent cinnoline and its derivatives. Various methods have been developed to achieve this, primarily through reductive processes.

Several reagents and conditions can be employed for the reductive deoxygenation of cinnoline N-oxides. A common and effective method involves the use of phosphorus trichloride (B1173362) (PCl₃) in a solvent like chloroform (B151607), often with heating. arkat-usa.orgiitg.ac.in This reaction proceeds to give the corresponding deoxygenated cinnoline. iitg.ac.in

Catalytic hydrogenation is another important strategy for the deoxygenation of N-oxides. For instance, the catalytic hydrogenation of 4-nitrocinnoline 1-oxide over Raney nickel not only reduces the nitro group but also removes the N-oxide oxygen, yielding cinnolin-4-amine. thieme-connect.de Similarly, palladium on charcoal (Pd/C) is an effective catalyst for such reductions. thieme-connect.de

The choice of reducing agent can sometimes lead to different products. While strong reducing agents like lithium aluminium hydride (LiAlH₄) are known to reduce the cinnoline ring itself, milder conditions are typically required to selectively remove the N-oxide oxygen. thieme-connect.dersc.org

Table 1: Reductive Deoxygenation Methods for Cinnoline N-oxides

Reagent/Catalyst Substrate Example Product Reference
Phosphorus trichloride (PCl₃) Benzimidazo[2,1-a]isoquinoline-N-oxide Benzimidazo[2,1-a]isoquinoline arkat-usa.org
Phosphorus trichloride (PCl₃) Pyrazole N-oxide Pyrazole iitg.ac.in
Raney nickel 4-Nitrothis compound Cinnolin-4-amine thieme-connect.de
Palladium on charcoal (Pd/C) Nitro-substituted cinnoline 2-oxides Cinnolinamines or Cinnolinamine 2-oxides thieme-connect.de

The deoxygenation of N-oxides is a classic example of an oxygen atom transfer reaction. uta.edu In the case of deoxygenation with phosphines, such as triphenylphosphine, the mechanism is believed to involve a direct oxygen atom transfer from the N-oxide to the phosphine. rsc.org This process can be influenced by steric effects of substituents on the phosphine. rsc.org

In reactions involving reagents like phosphorus trichloride, the mechanism likely involves the initial formation of an adduct between the N-oxide oxygen and the phosphorus atom, followed by the elimination of a phosphoryl derivative and the regenerated cinnoline. researchgate.net The driving force for this reaction is the formation of the strong P=O bond.

The transfer of the oxygen atom can also be part of more complex reaction sequences. For example, in some cyclization reactions that form cinnoline 1-oxides as intermediates, these N-oxides can be subsequently reduced in the basic reaction medium to the corresponding indazoles. rsc.org

The N-oxide functionality in this compound can act as a directing group, influencing the regioselectivity of various chemical reactions. This directing effect is particularly important in C-H activation and functionalization reactions. For instance, quinoline (B57606) N-oxides, which are structurally related to cinnoline N-oxides, have been widely used as directing groups in C-H activation processes.

In the context of cinnoline chemistry, the N-oxide group can influence the position of electrophilic attack. While direct examples for this compound are less common in the provided search results, the principle is well-established for heteroaromatic N-oxides. The N-oxide group can also activate adjacent positions for nucleophilic attack.

Heteroaromatic N-oxides, including those of the cinnoline family, exhibit rich and diverse photochemical reactivity. nih.gov Irradiation of these compounds with light can lead to a variety of rearrangements and transformations. nih.govnsf.gov

For example, the photolysis of quinoline N-oxides using specific wavelengths of light (e.g., 390-nm LEDs) can selectively produce 3,1-benzoxazepine (B80300) intermediates, which can then be rearranged to N-acylindoles upon treatment with acid. nih.govnsf.gov This process represents a net carbon deletion from the original heterocyclic scaffold. nih.gov While the specific photochemical behavior of this compound itself is not detailed in the provided search results, the principles observed for related N-oxides like quinoline N-oxide are likely to be applicable. nih.govnsf.gov

It has been noted that in preliminary studies, irradiation of cinnoline N-oxide in the presence of a strong base did not lead to the same type of ring-opening reaction observed for pyridine (B92270) N-oxides, suggesting that the photochemical pathways can be highly dependent on the specific heterocyclic system. scispace.com

Deoxygenation Reactions of Cinnoline N-oxides

Electrophilic Aromatic Substitution Reactions

The cinnoline ring system is susceptible to electrophilic aromatic substitution. The presence of the N-oxide group in this compound modifies the electron distribution in the aromatic rings, thereby influencing the position and rate of electrophilic attack.

Nitration is a classic example of an electrophilic aromatic substitution reaction. The nitration of cinnoline itself typically yields a mixture of 5- and 8-substituted products. thieme-connect.de For this compound, the position of nitration can be influenced by the reaction conditions. For instance, the kinetics of nitration of 4-nitrocinnoline-1-oxide in sulfuric acid show that both the N-oxide and its protonated form can be nitrated, leading to different products depending on the acidity of the medium. smolecule.com

Halogenation, another important electrophilic substitution, has also been studied in the broader cinnoline family. For example, bromination of dibenzo[c,f]cinnoline (B86725) produces 4-bromo and 4,8-dibromo derivatives. While specific details on the direct halogenation of this compound are not extensively covered in the provided results, the principles of electrophilic substitution on the cinnoline core are well-established.

Table 2: Electrophilic Substitution Reactions on Cinnoline Systems

Reaction Reagent/Conditions Substrate Position(s) of Substitution Product(s) Reference
Nitration HNO₃/H₂SO₄ Cinnoline 5- and 8- 5-Nitrocinnoline and 8-Nitrocinnoline thieme-connect.de
Nitration Nitric acid/Sulfuric acid 4-Nitrocinnoline-1-oxide Varies with acidity Additional nitro derivatives smolecule.com
Bromination Br₂/FeBr₃ Dibenzo[c,f]cinnoline 4- and 4,8- 4-Bromo and 4,8-dibromodibenzo[c,f]cinnoline

Regioselectivity of Electrophilic Attack on the Benzene (B151609) Ring

The N-oxide functional group in this compound significantly influences the regioselectivity of electrophilic substitution reactions on the fused benzene ring. The oxygen atom of the N-oxide group can donate electron density to the ring system, thereby activating it towards electrophilic attack. However, the precise position of substitution is a result of the combined electronic effects of the N-oxide and the nitrogen atoms of the cinnoline core.

Generally, electrophilic attack on N-heteroaromatic oxides can occur on both the free base and its protonated form, with the dominant pathway depending on the reaction conditions, particularly the acidity of the medium. rsc.org For this compound, electrophilic substitution tends to occur at specific positions on the carbocyclic ring, a phenomenon dictated by the stability of the resulting intermediates.

Nitration and Halogenation Patterns

Nitration of this compound demonstrates the directing effect of the N-oxide group. Treatment of this compound with a mixture of nitric and sulfuric acid can lead to the formation of the 4-nitro or 4,5-dinitro derivatives. thieme-connect.de The use of a milder nitrating agent, such as benzoyl nitrate (B79036) in chloroform, has been reported to yield 3-nitrocinnoline (B1618857) 1-oxide. thieme-connect.de In contrast, the nitration of the parent cinnoline often results in a mixture of 5-nitro- and 8-nitrocinnoline. thieme-connect.de

Halogenation of cinnoline derivatives also follows specific patterns. For instance, the halogenation of cinnolin-4-ols can occur at the 3-position. thieme-connect.de The regioselectivity of these reactions is a critical aspect for the functionalization of the cinnoline scaffold. Studies on halogenated benzo[c]cinnolines have shown that electrophilic nitration can occur ortho to the halogen substituent, highlighting the directing influence of existing functional groups on the ring. researchgate.net

Nucleophilic Substitution Reactions on Cinnoline N-oxide Scaffolds

The electron-deficient nature of the cinnoline ring system, enhanced by the N-oxide group, makes the scaffold susceptible to nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups.

Substitution of Halogen Atoms

Halogen atoms on the cinnoline N-oxide scaffold, particularly at the 4-position, are prone to nucleophilic displacement. For example, 4-chlorocinnoline (B183215) can be converted to 4-(oxiran-2-ylmethoxy)cinnoline by reaction with glycidol (B123203) and sodium hydride. holzer-group.at This reaction provides a route to further functionalize the cinnoline core. The reactivity of halogenated cinnolines towards nucleophiles like amines and alkoxides has been explored, leading to the synthesis of various substituted derivatives. holzer-group.atdergipark.org.tr

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including heteroaromatic N-oxides. psu.edusci-hub.se This reaction involves the addition of a nucleophile bearing a leaving group to the aromatic ring, followed by base-induced elimination of HX. psu.edu VNS reactions have been successfully applied to quinoline N-oxides and other N-oxide systems to introduce alkyl and other functional groups. psu.eduresearchgate.net The application of VNS to cinnoline N-oxides provides a direct method for the introduction of substituents without the need for pre-functionalization with a leaving group. dergipark.org.tr

Reactions with Amines and Alkylamines

Cinnoline N-oxide derivatives readily react with amines and alkylamines. The reaction of 4-(oxiran-2-ylmethoxy)cinnoline with primary and secondary amines leads to the formation of aminoalcohols. holzer-group.at However, these products can be prone to rearrangement and/or elimination reactions. holzer-group.at The nucleophilic substitution of halogenated cinnolines with various amines is a common strategy for the synthesis of amino-substituted cinnoline derivatives. holzer-group.atdergipark.org.tr For example, the reaction of 4-chlorocinnoline with amines can yield the corresponding 4-aminocinnoline derivatives. holzer-group.at

Redox Chemistry of Cinnoline N-oxide

The N-oxide group in this compound can be readily reduced to the parent cinnoline. thieme-connect.de This deoxygenation can be achieved using various reducing agents, such as catalytic hydrogenation over Raney nickel. thieme-connect.de The electrochemical behavior of benzo[c]cinnoline-N-oxide has been studied, revealing a complex reduction process that is dependent on the pH of the medium. researchgate.net In acidic conditions, a stepwise reduction is observed, whereas in basic media, a single reduction wave is seen. researchgate.net The N-oxide functionality can influence the compound's ability to participate in redox reactions within biological systems. ontosight.ai Oxidation of the parent cinnoline with peracids or hydrogen peroxide can yield a mixture of this compound and cinnoline 2-oxide. thieme-connect.de

Electrochemical Reduction Mechanisms

The electrochemical behavior of cinnoline N-oxides has been studied, with research on benzo[c]cinnoline-N-oxide providing a model for the reduction mechanism. jst.go.jp At a mercury electrode, the reduction process is highly dependent on the pH of the medium. jst.go.jp

In acidic environments (ethanol-BR buffer system), the reduction occurs in two distinct steps. The first is a two-electron wave, followed by a four-electron reduction wave. jst.go.jp However, in basic media, the process simplifies to a single, consolidated reduction wave. jst.go.jp The number of electrons transferred during these processes has been confirmed using various voltammetric techniques, including cyclic voltammetry, chronoamperometry, and constant potential coulometry. jst.go.jp

The proposed mechanism for the electrode reaction involves the adsorption of the N-oxide molecule onto the surface of the mercury electrode. jst.go.jp This is followed by a sequential transfer of electrons and protons. The initial two-electron reduction likely involves the N-oxide group, with subsequent reduction of the heterocyclic ring system.

Table 1: Electrochemical Reduction of Benzo[c]cinnoline-N-oxide

Medium Reduction Waves Observed Electron Transfer
Acidic Two discrete waves 2-electron, then 4-electron
Basic One wave Combined reduction

Data sourced from studies on benzo[c]cinnoline-N-oxide, a structural analog of this compound. jst.go.jp

Oxidation to Cinnolinium Salts

The oxidation of the parent cinnoline heterocycle can lead to the formation of cinnolinium salts. nih.gov This transformation can be achieved through either chemical or electrochemical methods. nih.gov For instance, the oxidation of 2-azobiaryls, precursors to the cinnoline skeleton, can be initiated by a single-electron transfer driven by an oxidant like copper(II) or by anodic oxidation. nih.gov This generates a radical cationic intermediate which then undergoes intramolecular cyclization to form the stable cinnolinium salt. nih.gov

While direct oxidation of this compound to a cinnolinium salt is less commonly detailed, the oxidation of cinnoline itself with reagents like peracids or hydrogen peroxide is a known route to produce a mixture of Cinnoline 1-oxides and Cinnoline 2-oxides. thieme-connect.de Further oxidation of a this compound with a strong oxidant like hydrogen peroxide at elevated temperatures (110-120°C) can yield the corresponding 1,2-dioxide. thieme-connect.de

Ring Transformation and Rearrangement Reactions

Conversion to Indole (B1671886) Derivatives

A significant transformation of the cinnoline ring system is its rearrangement into indole derivatives. thieme-connect.dersc.orgnih.gov This conversion is not direct but proceeds through a reduction-rearrangement sequence. The reduction of cinnoline, for example with amalgamated zinc in aqueous acetic acid, initially produces 1,4-dihydrocinnoline. thieme-connect.de Upon further heating, this intermediate rearranges to form indole. thieme-connect.de

This pathway is general for substituted cinnolines as well; 3-methylcinnoline (B100589) yields 3-methylindole (B30407) (skatole), and 3-phenylcinnoline (B82849) is converted to 3-phenylindole. thieme-connect.de The reaction is believed to proceed via the cleavage of the N1-N2 bond in the dihydrocinnoline (B15445986) intermediate, followed by loss of ammonia (B1221849) and subsequent aromatization to the stable indole ring. The conversion of this compound to an indole derivative would first require reduction of the N-oxide to the parent cinnoline, which then enters this rearrangement pathway.

Table 2: Conversion of Cinnoline Derivatives to Indoles

Starting Material Reagents/Conditions Product
Cinnoline 1. Zn(Hg), aq. AcOH Indole
2. Reflux (2 hours)
3-Methylcinnoline Zn(Hg), aq. AcOH, Reflux 3-Methylindole (Skatole)
3-Phenylcinnoline Zn(Hg), aq. AcOH, Reflux 3-Phenylindole

Data derived from research on the rearrangement of the parent cinnoline ring system. thieme-connect.de

Intramolecular Cyclization and Rearrangement Pathways

Cinnoline derivatives can undergo intramolecular cyclization reactions to form more complex, fused heterocyclic systems. These reactions often involve substituents on the cinnoline ring that can act as internal nucleophiles or electrophiles. For example, cinnoline derivatives can be synthesized from 3-substituted isoindolin-1-ones through an intramolecular cyclization process. acs.orgnih.gov

In one specific pathway, the reaction of 4-chlorocinnoline with glycidol yields 4-(oxiran-2-ylmethoxy)cinnoline. This epoxide intermediate, upon reaction with amines, can lead to rearranged products via nucleophilic substitution of the amino nitrogen atom at the C-4 position of the cinnoline ring. holzer-group.at Other complex rearrangements, such as the Smiles rearrangement, can be involved in electrochemical syntheses of cinnoline derivatives from precursors like ortho-alkynyl acetophenones and sulfonyl hydrazides, proceeding through intramolecular radical cyclization. rsc.org These pathways highlight the versatility of the cinnoline scaffold in constructing diverse molecular architectures. zenodo.org

Spectroscopic and Structural Elucidation Techniques for Cinnoline 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including cinnoline (B1195905) 1-oxide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of cinnoline and its derivatives provides crucial information about the arrangement of hydrogen atoms within the molecule. In cinnoline itself, the proton signals are well-resolved and exhibit characteristic chemical shifts and coupling constants. For instance, the ¹H NMR spectrum of cinnoline in acetone (B3395972) shows distinct signals for each of its six protons, with H3 appearing at the lowest field (9.32 ppm) and H4 at 8.08 ppm. thieme-connect.de The coupling constant between these two protons, J3,4, is approximately 5.75 Hz. thieme-connect.de The remaining protons of the benzo ring (H5, H6, H7, and H8) resonate between 7.84 and 8.49 ppm, with their specific coupling patterns providing further structural confirmation. thieme-connect.de

Upon N-oxidation to form cinnoline 1-oxide, changes in the chemical shifts of the protons are observed, particularly for those in proximity to the N-oxide group. These shifts are influenced by the electronic effects of the N-oxide functionality. The analysis of these shifts, along with the coupling constants, allows for the precise assignment of each proton in the this compound structure.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Cinnoline

ProtonChemical Shift (ppm) in AcetoneCoupling Constants (Hz)
H39.32J3,4 = 5.75
H48.08J4,5 = 0.83
H58.01J5,6 = 7.87, J5,7 = 1.57, J5,8 = 0.85
H67.84J6,7 = 6.94, J6,8 = 1.34
H77.93J7,8 = 8.64
H88.49
Data sourced from Thieme Connect. thieme-connect.de

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are sensitive to their electronic environment. The introduction of the oxygen atom at the N-1 position causes a significant upfield shift for the ortho and para carbon atoms (C-3, C-4, and C-8a) due to resonance effects. holzer-group.at For instance, in a related derivative, the chemical shift of C-3 moves from 129.6 ppm in the parent cinnoline to 124.0 ppm in the N-oxide. holzer-group.at Similarly, C-4 and C-8a also experience upfield shifts. holzer-group.at

These characteristic shifts are instrumental in confirming the position of N-oxidation. Full spectral data characterization, including ¹³C NMR, is routinely used to support the structures of newly synthesized cinnoline derivatives. acs.orgnih.gov

Advanced NMR Techniques for Structural Assignment

For complex molecules or when unambiguous assignment is challenging, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful.

HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. In the context of this compound, an HMBC experiment would show a correlation between H-8 and N-1, confirming the proximity of this proton to the nitrogen atom and aiding in the definitive assignment of the N-oxide position. holzer-group.at

These advanced techniques are crucial for the structural and spectral assignment of complex heterocyclic compounds, providing a comprehensive picture of the molecular architecture. holzer-group.atresearchgate.net

Mass Spectrometry in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Impact Ionization Fragmentation Patterns

Electron Impact (EI) ionization is a common technique used in mass spectrometry where high-energy electrons bombard a molecule, causing it to ionize and fragment. The fragmentation pattern of cinnoline under EI-MS is well-documented, showing an initial loss of a nitrogen molecule (N₂) followed by the loss of acetylene (B1199291) (C₂H₂). thieme-connect.dethieme-connect.de The molecular ion (M⁺) for cinnoline is observed at m/z = 130. thieme-connect.de

For this compound, the fragmentation pattern under electron impact would be expected to show characteristic losses. The molecular ion peak would be observed at a higher m/z value corresponding to the addition of an oxygen atom. The fragmentation would likely involve the loss of the oxygen atom, followed by the characteristic fragmentation of the cinnoline ring system. The stability of the molecular ion in heterocyclic N-oxides is often high, frequently appearing as the base peak in the mass spectrum. pageplace.de

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.org This technique is crucial for confirming the molecular formula of newly synthesized compounds. For example, HRMS has been used to confirm the elemental composition of various cinnoline derivatives. holzer-group.atacs.orgnih.gov

In the case of this compound, HRMS would be used to confirm the addition of an oxygen atom to the cinnoline core by providing a precise mass measurement that matches the calculated exact mass for the formula C₈H₆N₂O. This unambiguous determination of the elemental composition is a critical step in the structural elucidation process.

Compound Type Characteristic FTIR Data Reference
Cinnoline DerivativesConfirmed by characteristic IR spectral data. ajrconline.org
Substituted CinnolinesStructures elucidated by IR spectrophotometry. ajrconline.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of cinnoline and its derivatives typically displays multiple absorption maxima in the range of 200–380 nm. thieme-connect.de These absorptions correspond to π-π* and n-π* electronic transitions within the aromatic system. The solvent can influence the position of these absorption bands. thieme-connect.de For example, the UV absorption spectra of cinnoline have been recorded in various solvents, including ethanol (B145695), cyclohexane, and methanol. thieme-connect.de The electronic spectra of bromobenzo[c]cinnolines and their oxides have also been systematically studied, revealing that the shifts in absorption peaks are additive when multiple bromine atoms are present. rsc.org This technique is also sensitive to changes in pH, as demonstrated by the pH titration of cinnoline products using fluorescence emission spectroscopy. researchgate.net

Compound Solvent Absorption Maxima (λmax) Reference
CinnolineEthanol, Cyclohexane, Methanol200-380 nm thieme-connect.de
Bromobenzo[c]cinnolines and their oxidesNot specifiedAdditive shifts observed rsc.org
Cinnoline products of probes 2 and 32.5% aqueous DMSODependent on pH researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray diffraction analysis has been successfully applied to determine the molecular structures of various cinnoline derivatives. For example, the structure of 1-amino-10-propylthiobenzo[c]cinnoline 5-N-oxide was characterized, revealing a significant helical distortion of the heterocyclic ring due to steric interactions between the substituents. vanderbilt.edu Similarly, the crystal structure of pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-oxide, an azoxydichinyl helicene, was determined, showing an angle of 25.0° between the planes of the two quinoline (B57606) ring systems. nih.gov These studies highlight the power of X-ray crystallography in elucidating the detailed molecular geometry and conformational features of complex cinnoline oxides. The structure of 4-methylcinnoline (B75869) has also been determined by this method. thieme-connect.de

Compound Crystal System Space Group Key Geometric Features Reference
1-amino-10-propylthiobenzo[c]cinnoline 5N-oxide (cocrystallized with benzene)TriclinicP1hSignificant helical distortion of the benzo[c]cinnoline (B3424390) skeleton. vanderbilt.edu
Pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-oxide monohydrateMonoclinicP2(1)/nAngle of 25.0° between quinoline ring system planes. nih.gov
Methyl 2-(7-methoxybenzo[e] researchgate.netmdpi.comresearchgate.nettriazin-3-yl)benzoateNot specifiedNot specifiedStructure confirmed by X-ray crystallography. acs.org

Electrochemical Methods in Cinnoline N-oxide Analysis

Electrochemical techniques, particularly cyclic voltammetry, are instrumental in probing the redox properties of Cinnoline N-oxides. These methods provide insights into the electron transfer processes that these molecules can undergo.

Cyclic voltammetry (CV) is a versatile electrochemical method used to study the redox behavior of chemical species. mdpi.comgoogle.com The electrochemical reduction of benzo[c]cinnoline-N-oxide has been investigated using various voltammetric techniques, including cyclic voltammetry. researchgate.net In acidic media, two distinct reduction waves are observed, corresponding to a total of six electrons transferred, while in basic media, only a single wave is seen. researchgate.net The electrochemical behavior of related compounds like benzo[c]cinnoline and its derivatives has also been studied, showing reversible electrochemical behavior in some cases. researchgate.net The first electron transfer for compounds like cinnoline in liquid ammonia (B1221849) is reversible, leading to the formation of a stable radical anion. tandfonline.com The diffusion coefficient of benzo[c]cinnoline-N-oxide can also be determined from the analysis of its adsorption on the mercury drop electrode. researchgate.net

Compound Medium Electrochemical Behavior Reference
Benzo[c]cinnoline-N-oxideEthanol-BR buffer (1:5 v/v)Two reduction waves in acidic media, one in basic media. researchgate.net
CinnolineLiquid ammoniaReversible first electron transfer to form a radical anion. tandfonline.com
Benzo[c]cinnoline derivativesEthyl alcohol-BR buffer (1:5 v/v)Two 2-electron reduction waves in acidic media, one wave in basic media. researchgate.net

Chronoamperometry and Chronocoulometry for Diffusion Coefficients

The determination of the diffusion coefficient (D) for this compound and its derivatives is crucial for understanding its mass transport properties in solution, which is fundamental to interpreting its electrochemical behavior. Chronoamperometry and chronocoulometry are powerful electrochemical techniques employed for this purpose. These methods involve applying a sudden potential step to an electrode and measuring the resulting current or charge over time.

In a chronoamperometry experiment, the potential is stepped to a value where the electrochemical reaction (either oxidation or reduction) of the species of interest occurs at a mass-transport-limited rate. The resulting current, known as the Cottrell current, decays as a function of the square root of time (t⁻¹/²). For a diffusion-controlled process, the relationship is described by the Cottrell equation, which allows for the calculation of the diffusion coefficient when the electrode area (A) and bulk concentration (C) are known.

Chronocoulometry, which measures the total charge (Q) that passes over time, is often preferred for determining diffusion coefficients. erciyes.edu.tr By integrating the current response from chronoamperometry, chronocoulometry offers an improved signal-to-noise ratio, as the integration process tends to smooth out random noise. erciyes.edu.tr The relationship for the charge is described by the Anson equation, where Q is proportional to the square root of time (t¹/²). A plot of Q versus t¹/², known as an Anson plot, yields a straight line for a diffusion-controlled reaction. The slope of this line can be used to accurately calculate the diffusion coefficient.

Detailed Research Findings

Research on compounds structurally related to this compound demonstrates the application of these techniques. In a study on the electrochemical behavior of Benzo[c]cinnoline-N-oxide, a derivative of this compound, various voltammetric techniques, including chronoamperometry and chronocoulometry, were utilized to determine the number of electrons transferred and the diffusion coefficient. researchgate.net The study noted the influence of adsorption of the molecule on the mercury electrode surface, a phenomenon that can be analyzed using these methods and must be accounted for to accurately calculate the diffusion coefficient. researchgate.net

Similarly, studies on other derivatives, such as 3,8-difluorobenzo[c]cinnoline, have also employed these techniques to investigate and calculate the diffusion coefficient by analyzing the electrochemical response at a mercury drop electrode. researchgate.net These investigations confirm that chronoamperometry and chronocoulometry are standard and effective methods for quantifying the mass transport properties of the cinnoline framework.

The table below outlines the key parameters determined and utilized in chronoamperometric and chronocoulometric experiments for the calculation of the diffusion coefficient for cinnoline compounds, based on the described methodologies.

Interactive Table: Parameters for Diffusion Coefficient Calculation of Cinnoline Compounds

ParameterSymbolRole in CalculationTechnique(s)
Diffusion CoefficientDThe primary value being determined, representing the rate of mass transport.Chronoamperometry, Chronocoulometry
Number of ElectronsnThe number of electrons transferred per molecule in the redox reaction.Cyclic Voltammetry, Coulometry
Electrode AreaAThe surface area of the working electrode where the reaction occurs.Chronocoulometry (can be determined using a standard with known D)
Bulk ConcentrationCThe initial concentration of the electroactive species in the solution.Known experimental parameter
TimetThe independent variable, measured from the potential step.Chronoamperometry, Chronocoulometry
Currenti(t)The measured current response over time.Chronoamperometry
ChargeQ(t)The integrated current response over time.Chronocoulometry

Theoretical and Computational Investigations of Cinnoline 1 Oxide

Quantum Chemical Studies on Electronic Structure

Quantum chemical methods are instrumental in understanding the electronic properties of molecules like cinnoline (B1195905) 1-oxide. These studies involve the application of molecular orbital theory and density functional theory to analyze the distribution of electrons and predict chemical behavior.

Molecular Orbital Theory Applications

Molecular orbital (MO) calculations have been employed to investigate the electronic characteristics of cinnoline derivatives. For instance, MO calculations on a tetraaza derivative of benzo[c]cinnoline (B3424390) indicated that the compound is significantly electron-deficient, suggesting its potential use in electron-conductive materials. researchgate.net The investigation into the ring closure mechanism of related dinitrobiphenyls to form benzo[c]cinnolines revealed a complex sequence of reduction, oxidation, and cyclization, with the stereoelectronic demands of the substituents playing a crucial role. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely used to study cinnoline 1-oxide and related compounds. DFT calculations have been instrumental in understanding the electron-transfer chemistry of the triplet excited states of aromatic N-oxides, including benzo[c]cinnoline N-oxide. acs.orgfigshare.com These studies, often combined with experimental techniques like laser flash photolysis (LFP) and time-resolved infrared spectroscopy (TRIR), have helped identify the structures of transient species such as radical anions and hydroradicals. acs.orgfigshare.com

In the case of benzo[c]cinnoline N-oxide, it was found that its triplet excited state does not readily undergo electron-transfer reactions with typical donors but instead participates in net hydrogen atom transfer. acs.orgfigshare.com DFT calculations have also been used to determine the geometries, energies, and vibrational frequencies of these species, aiding in the interpretation of experimental spectra. acs.org Furthermore, DFT calculations on chlorinated benzo[c]cinnoline N-oxides have shown reduced HOMO-LUMO gaps compared to unsubstituted cinnolines, which points to enhanced reactivity.

Computational Analysis of Reaction Mechanisms

Computational methods are crucial for dissecting the complex reaction mechanisms involving this compound and its derivatives. These analyses help in identifying transition states and evaluating the energetics of different reaction pathways.

Energetics of Reaction Pathways (e.g., SET Mechanisms, Radical Pathways)

The formation of benzo[c]cinnoline and its N-oxide from 2,2'-dinitrobiphenyl (B165474) is believed to proceed through a single-electron transfer (SET) mechanism. nih.gov This process involves the partial reduction of the nitro groups to yield hydroxyamino and nitroso groups, followed by cyclization. nih.gov The cyclization step itself is thought to occur via a radical mechanism involving a nitroso radical anion. nih.gov

The generation of pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide, an azoxy-helicene product, from the hypoxic metabolism of a related compound involves an unusual biaryl bond formation under reductive conditions. researchgate.net The proposed mechanism for this transformation could involve the combination of a nitroaryl radical anion with a neutral nitrosoaryl radical, followed by tautomerization and intramolecular condensation. researchgate.net

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and electronic properties of cinnoline derivatives significantly influence their reactivity and physical characteristics.

Conformational analysis of 1,10-disubstituted benzo[c]cinnoline derivatives has revealed significant helical distortion of the heterocyclic ring. vanderbilt.edu This distortion is a result of steric interactions between the substituents at the 1 and 10 positions. The stereoelectronic demands of these substituents also play a critical role in the mechanism of ring closure during their synthesis. vanderbilt.edu For example, in the reduction of certain dinitrobiphenyls, the nature of the substituents can influence the product distribution between the benzo[c]cinnoline and its N-oxide. vanderbilt.edu

X-ray crystallography of 1-amino-10-propylthiobenzo[c]cinnoline and its 5-N-oxide has provided detailed structural information, confirming the helical nature of the ring system. vanderbilt.edu Furthermore, investigations into the oxidation of these compounds have led to the formation of a new heterocyclic ring system, highlighting the influence of conformation on reactivity. vanderbilt.edu

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling for this compound revolves around establishing a clear relationship between its computed electronic structure and its likely chemical reactivity. Methodologies such as Density Functional Theory (DFT) are employed to calculate a variety of molecular descriptors. journalcjast.com These descriptors help in forecasting how this compound will interact with other chemical species, for instance, in reactions involving electrophiles or nucleophiles. jchemrev.com The N-oxide functional group significantly influences the electronic properties of the aromatic system, making these predictions crucial for understanding its chemical behavior. jchemrev.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution across the molecule. ajchem-a.com This map reveals electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. For this compound, the oxygen atom of the N-oxide group is expected to be a region of high negative potential, making it a primary site for interactions with electrophiles and hydrogen bond donors. jchemrev.comresearchgate.net In contrast, the carbon atoms in the heterocyclic ring, particularly those adjacent to the nitrogen atoms, may show a more positive potential, marking them as potential sites for nucleophilic attack. jchemrev.com

The following table outlines how these computational descriptors are used to predict the reactivity of this compound.

Computational DescriptorPredicted Reactivity CharacteristicRelevance to this compound
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.The location of the HOMO can pinpoint the most likely site for oxidation or electrophilic attack.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.The distribution of the LUMO can identify sites susceptible to reduction or nucleophilic attack.
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.Provides a quantitative measure of the molecule's overall reactivity profile.
Molecular Electrostatic Potential (MEP)Maps electron-rich (negative) and electron-deficient (positive) regions.Visually identifies the N-oxide oxygen as a nucleophilic center and specific ring carbons as potential electrophilic centers.

Computational Spectroscopy (e.g., Calculated UV-Vis Spectra)

Computational spectroscopy is a vital area where theoretical calculations directly predict and help interpret experimental data. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to calculate its electronic absorption spectrum, such as the UV-Vis spectrum. schrodinger.comgoogle.com This method computes the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. cp2k.org

The calculated spectrum provides the wavelength of maximum absorption (λmax) for each electronic transition. beilstein-journals.org These transitions are typically characterized by the molecular orbitals involved, such as π→π* transitions, which are common in aromatic systems, and n→π* transitions, which involve the non-bonding lone-pair electrons on the oxygen and nitrogen atoms. The N-oxide group in this compound is expected to give rise to distinct transitions that can be identified through these calculations. rsc.org

By simulating the UV-Vis spectrum, researchers can gain insight into the electronic structure of the molecule and how it is affected by factors like solvent polarity. beilstein-journals.org Comparing the calculated spectrum with an experimentally measured one allows for a detailed assignment of the observed absorption bands to specific electronic transitions. For instance, TD-DFT calculations can confirm the nature of the lowest energy transition, which is crucial for understanding the molecule's photophysical properties. rsc.org

The table below presents a set of representative data that would be obtained from a TD-DFT calculation for this compound, illustrating the kind of information generated.

Excited StateCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution (Transition)
S13850.08HOMO → LUMO (n→π)
S23400.25HOMO-1 → LUMO (π→π)
S32950.15HOMO → LUMO+1 (π→π)
S42600.40HOMO-2 → LUMO (π→π)

Advanced Applications of Cinnoline 1 Oxide in Chemical Science

Cinnoline (B1195905) 1-oxide as Building Blocks in Complex Organic Synthesis

The inherent reactivity of the cinnoline 1-oxide core allows for its elaboration into a variety of other complex molecular architectures. The N-oxide functionality, in particular, plays a crucial role in directing reactions and enabling transformations that are otherwise challenging with the parent cinnoline heterocycle.

This compound serves as a key intermediate in the synthesis of a diverse range of heterocyclic compounds. The N-oxide group can be readily deoxygenated, often with high efficiency, to provide access to the corresponding cinnoline derivatives. For instance, treatment of a cinnoline N-oxide intermediate with sodium ethoxide in ethanol (B145695) can lead to near-quantitative deoxygenation. This deoxygenation step is a common strategy to access the core cinnoline structure after utilizing the N-oxide for other synthetic manipulations.

Furthermore, the cinnoline ring system itself, often derived from its N-oxide precursor, is a foundational element for constructing more complex polycyclic systems. rsc.org For example, the reduction of dinitroaryl compounds is a known method to form the cinnoline core, which can then be further functionalized. rsc.org Research has shown that different reducing agents can lead to either the cinnoline or its N-oxide, highlighting the control chemists can exert over the final product. rsc.org

The versatility of cinnoline derivatives, accessible from this compound, is demonstrated by their use in synthesizing fused heterocyclic systems like pyrazolocinnolines. ajrconline.org These syntheses often involve intramolecular cyclization reactions of appropriately substituted precursors. ajrconline.org The ability to construct such fused systems opens avenues to novel chemical entities with potentially unique biological or material properties.

The reactivity of the cinnoline framework, often accessed via its N-oxide, lends itself to the development of efficient multi-component and cascade reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, which is a key goal in modern organic synthesis.

Rhodium-catalyzed reactions have been effectively employed to construct cinnoline derivatives through cascade C-H activation and annulation processes. rsc.org For example, the reaction of azobenzenes with diazotized Meldrum's acid can lead to cinnolin-3(2H)-one derivatives in a one-pot, three-component fashion. rsc.org Similarly, Rh(III)-catalyzed annulation of 1-alkyl-1-phenylhydrazines with α-diazo-β-ketoesters provides access to a variety of substituted cinnolines. rsc.org These methods highlight the power of transition-metal catalysis in leveraging the cinnoline scaffold for complex molecule synthesis.

Cascade reactions involving cinnoline precursors can lead to the formation of multiple rings and stereocenters in a controlled manner. For instance, gold-catalyzed cascade cyclizations of diynes have been developed to generate fused indole (B1671886) systems. beilstein-journals.org While not directly starting from this compound, these types of cascade reactions exemplify the strategies that can be applied to complex heterocyclic systems, including those derived from this compound. The development of such cascade reactions involving this compound and its derivatives remains an active area of research, promising more efficient routes to novel molecular architectures.

Applications in Materials Science

The unique electronic and photophysical properties of the cinnoline core, often modulated by the presence of the N-oxide group or other substituents, have led to its exploration in various areas of materials science.

Cinnoline derivatives have been investigated as components of novel fluorophores and luminescent materials. The fusion of a cinnoline ring with other chromophoric systems can lead to materials with interesting photophysical properties. For example, a fused-ring system of cinnoline and naphthalimide, termed "CinNapht," has been synthesized and shown to exhibit a large Stokes shift and a fluorescence quantum yield of up to 0.33. rsc.orgnih.gov These dyes also display strong solvatochromism, with emission colors ranging from green to red depending on the solvent. rsc.org

The synthesis of these advanced fluorophores often involves multi-step sequences where the cinnoline core is constructed and then elaborated. rsc.org The introduction of various functional groups allows for the fine-tuning of their photophysical properties and their application in bio-imaging. rsc.orgrsc.org For instance, the CinNapht fluorophore has been successfully used for imaging in living cells. rsc.org

Benzo[c]cinnoline (B3424390) derivatives, which are structurally related to cinnoline, are also known to be a privileged framework for functional compounds, including fluorophores for biological studies. acs.org The introduction of electron-donating and electron-accepting groups on the benzo[c]cinnoline core can create donor-acceptor structures with thermally activated delayed fluorescence (TADF) properties, making them suitable as luminescent materials in organic light-emitting diodes (OLEDs). google.com

The electronic characteristics of cinnoline-based compounds make them attractive candidates for electro-optical materials. Benzo[c]cinnoline derivatives have been explored for their potential use in organic field-effect transistors (OFETs). acs.org The ability to modify the orbital energy levels of the benzo[c]cinnoline core by introducing specific substituents is crucial for developing materials with suitable charge transport properties. google.com

Compounds with a benzo[c]cinnoline core can be designed to have bipolar characteristics, meaning they can transport both electrons and holes, which is advantageous for applications in OLEDs. google.com By carefully selecting substituents, materials with high triplet energy and suitable HOMO/LUMO levels can be achieved, facilitating efficient carrier transport and energy transfer within an OLED device. google.com These materials can function as host materials for phosphorescent or fluorescent emitters, or as TADF emitters themselves. google.com

The synthesis of benzo[c]cinnolinium salts, which are charged derivatives, has been achieved through copper(II)-promoted or electrochemical oxidation. acs.org These salts can exhibit interesting fluorescence properties, and their charged nature could be exploited in various electro-optical applications. acs.org

The nitrogen atoms within the cinnoline ring system, including the N-oxide oxygen, can act as coordination sites for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry. The resulting metal complexes can exhibit unique catalytic, magnetic, or photophysical properties.

Pyridine (B92270) N-oxides are well-established ligands for transition metals, and by extension, cinnoline 1-oxides can also form stable complexes. acs.org The design of ligands is a critical aspect of developing catalysts for various chemical transformations, including water splitting. frontiersin.org While specific examples focusing solely on this compound in this application are nascent, the principles of ligand design suggest its potential. For example, chiral ligands based on the benzo[c]cinnoline skeleton have been envisioned for creating binuclear copper catalysts. researchgate.net

The modification of the cinnoline backbone with various substituents can be used to tune the electronic and steric properties of the resulting ligands, thereby influencing the properties and reactivity of the metal complexes. frontiersin.org This strategic modification is a key approach in the development of mononuclear catalysts for processes like water oxidation. frontiersin.org The ability to introduce functional groups onto the cinnoline scaffold provides a platform for creating bespoke ligands for a wide range of applications in catalysis and materials science.

Potential Roles in Agrochemical Development

Cinnoline derivatives have been identified as promising candidates for use in agriculture. ijper.org The introduction of an N-oxide functional group can modulate the electronic properties and biological activity of the parent molecule, opening new avenues for agrochemical innovation.

Research has indicated that certain derivatives of cinnoline and its N-oxides possess notable herbicidal and fungicidal properties. The N-oxide moiety is a key structural feature in some of these applications.

Herbicidal Activity: Patented research has highlighted the potential of specific cinnoline oxides as herbicides for controlling unwanted plant growth. researchgate.net For instance, N-oxides of cinnoline-4-carboxylates and 4-(hydroxyiminomethyl)cinnoline oxide have been disclosed as having herbicidal properties. researchgate.net Some benzo[c]cinnoline derivatives have also been reported to exhibit herbicidal activity. dergipark.org.tr While broad-spectrum herbicidal effects have been noted for various derivatives, the focus remains on identifying structures with selective and potent activity. For example, certain cinnoline derivatives provided complete control of barnyard grass at an application rate of 5 kg/ha . researchgate.net

Fungicidal Activity: The cinnoline scaffold is also being explored for its fungicidal potential. pnrjournal.comajrconline.org Cinnoline derivatives have shown activity against various fungal strains, including Aspergillus niger and Candida albicans. mdpi.com The introduction of different substituents, such as halogens (chloro, bromo, fluoro), onto the cinnoline ring has been shown to result in potent antifungal compounds. thepharmajournal.com A patent for quinoline (B57606), quinazoline (B50416), and cinnoline fungicides specifically identifies 5,7-dichloro-4-(4-fluorophenoxy)quinoline, 1-oxide as a preferred compound for the control of powdery mildew, demonstrating the importance of the N-oxide feature in this context. google.com

Table 1: Examples of Cinnoline Oxide Derivatives in Agrochemical Research
Compound TypeObserved ActivityReference
N-oxides of cinnoline-4-carboxylatesHerbicidal researchgate.net
4-(hydroxyiminomethyl)cinnoline oxideHerbicidal researchgate.net
5,7-dichloro-4-(4-fluorophenoxy)quinoline, 1-oxideFungicidal (Control of powdery mildew) google.com
6-hydroxycinnoline derivativesAntifungal (e.g., against C. neoformans) mdpi.com
A structurally related quinoline N-oxide, highlighting the role of the N-oxide moiety in fungicidal activity.

A significant application of cinnoline derivatives in agrochemical science is their use as chemical hybridizing agents, specifically as pollen suppressants. google.com This is particularly valuable for self-pollinating plants like wheat, where mechanical methods of preventing self-pollination are not feasible. google.com By chemically inhibiting the formation of functional pollen, these agents facilitate the production of hybrid seeds. google.com

Patents disclose that derivatives of cinnoline-3-carboxylic acids are effective pollen suppressants. google.com Specifically, substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a new class of pollen suppressant agents for wheat (Triticum aestivum L.). ijper.org Other patents cover 5-oxy- or amino-substituted cinnolines for the same purpose. google.com While these patents focus on cinnoline derivatives broadly, the established influence of the N-oxide group on biological activity suggests that this compound and its related structures are subjects of ongoing interest in this area.

Mechanistic Investigations of Molecular Interactions

This compound serves not only as a potential agrochemical but also as a valuable tool in fundamental chemical research. Its unique structure facilitates studies into molecular interactions, structure-activity relationships, and the development of chemical probes.

The biological activity of cinnoline derivatives stems from their ability to interact with various molecular receptors and enzymes. researchgate.net These interactions are crucial for their function and are a key area of investigation. Compounds based on the cinnoline scaffold can form interactions with several biological targets, including enzymes like topoisomerases and phosphodiesterases. zenodo.org

A well-studied example from the broader cinnoline family is Cinoxacin, an antibacterial agent. Its mechanism involves strong, reversible binding to bacterial DNA, which interferes with RNA synthesis and inhibits DNA gyrase. drugbank.com This enzyme is essential for the separation of replicated DNA, and its inhibition halts cell division. drugbank.com The ability of the cinnoline structure to intercalate or bind to biological macromolecules is thought to be a key aspect of its activity. biosynth.com The introduction of the 1-oxide group alters the electronic distribution and steric profile of the molecule, potentially modifying these binding interactions, a subject of ongoing research.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For cinnoline derivatives, SAR studies have revealed that the nature and position of substituents are critical. mdpi.com For instance, the presence of 2,3-dimethoxy substituents in the 'A' ring of certain dibenzo[c,h]cinnolines was found to be a crucial structural element for retaining topoisomerase 1-targeting activity. mdpi.com

The N-oxide functional group is a significant point of modification in SAR studies. The evaluation of N-oxide derivatives of related azo compounds has shown that this modification can be directly related to metabolic activation and biological activity. nih.gov This indicates that the phenylazo group can be incorporated within a heterocyclic ring system like cinnoline, with the N-oxide playing a key role in its activity. nih.gov These studies help to systematically build a picture of how changes at the molecular level, such as N-oxidation, impact the compound's ability to interact with biological targets.

A fascinating application of the cinnoline scaffold is in the development of fluorescent chemical probes for detecting biologically important molecules. researchgate.net A novel detection mechanism has been developed for nitric oxide (NO), a key signaling molecule, using probes that form a benzo[c]cinnoline structure upon reaction. rsc.orgutexas.edu

These probes are typically based on a 2-amino-3′-dialkylaminobiphenyl core. rsc.org In the presence of dinitrogen trioxide (N₂O₃), an oxidized surrogate of NO, the probe undergoes an intramolecular diazotization. This reaction condenses the biphenyl (B1667301) core to form a highly fluorescent benzo[c]cinnoline structure, effectively incorporating the analyte into the new fluorophore. rsc.orgutexas.edu This results in a strong fluorescent signal with very low background from the initial, non-fluorescent probe. utexas.edu The fluorescence intensity of cinnoline itself has been noted to increase when exposed to an electrochemical potential, further supporting its utility as a probe molecule. biosynth.com This innovative use demonstrates the value of the cinnoline core structure in creating sophisticated tools for chemical biology research.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Cinnoline
N-oxides of cinnoline-4-carboxylates
4-(hydroxyiminomethyl)cinnoline oxide
Benzo[c]cinnoline
5,7-dichloro-4-(4-fluorophenoxy)quinoline, 1-oxide
1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid
Cinnoline-3-carboxylic acid
Cinoxacin
Dibenzo[c,h]cinnoline
2-amino-3′-dialkylaminobiphenyl

Future Directions and Emerging Research Opportunities for Cinnoline 1 Oxide

Development of Novel and Sustainable Synthetic Routes

The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods like the Richter and Widman–Stoermer syntheses. wikipedia.org However, the future of cinnoline 1-oxide synthesis lies in the development of more efficient, economical, and environmentally benign pathways. nih.govacs.org Modern synthetic strategies are increasingly focused on sustainability, emphasizing atom economy, the use of less hazardous reagents, and milder reaction conditions. acs.org

Table 1: Comparison of Traditional and Emerging Synthetic Routes for Cinnolines

MethodDescriptionAdvantagesPotential Future Development
Richter Synthesis Cyclization of o-C6H4(N2Cl)C≡CCO2H followed by decarboxylation and reduction. wikipedia.orgHistorical significance.Limited applicability due to harsh conditions and precursor availability.
Widman–Stoermer Synthesis Ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.orgClassic method for certain derivatives.Often requires strongly acidic conditions.
Microwave-Assisted Cycloaddition Catalyst-free [4+2] cycloaddition of N-carbonyl aryldiazenes with trans-cyclooctene (B1233481) derivatives. rsc.orgRapid, catalyst-free, high yield. rsc.orgExpansion to a wider range of substrates and dienophiles.
Rh(III)-Catalyzed Annulation Cascade reaction of Boc-arylhydrazines with alkynes. researchgate.netHigh stereoselectivity, broad substrate scope. researchgate.netExploration of other transition metal catalysts and directing groups.
Electrosynthesis Organocatalytic cascade radical cyclization and migration from ortho-alkynyl acetophenones. acs.orgGreen, mild conditions, good yields. acs.orgApplication to a broader array of this compound precursors.

Exploration of Undiscovered Reactivity Patterns and N-oxide Specific Transformations

The N-oxide moiety in this compound imparts unique reactivity compared to its parent cinnoline. This functional group can act as an internal oxidant, a directing group for C-H functionalization, and a precursor for various transformations. researchgate.netnih.gov While reactions like deoxygenation and rearrangements are known, there is vast potential to uncover novel reactivity patterns.

Future research will likely explore N-oxide specific transformations in greater detail. This includes investigating its role in facilitating cycloaddition reactions, where the N-oxide can influence the regioselectivity and stereoselectivity. rsc.org Furthermore, the N-oxide group can activate adjacent C-H bonds, opening avenues for late-stage functionalization of the cinnoline core, a highly sought-after strategy in medicinal chemistry. rsc.org The cleavage of the N=N bond in the cinnoline ring system, as demonstrated in reactions with tantalum hydride complexes, points towards unprecedented bond activation pathways that could lead to novel molecular scaffolds. nih.gov Understanding and harnessing the dual role of the N-oxide as both a reactive center and a directing group will be crucial. kingston.ac.uk

Advanced Spectroscopic Characterization with Emerging Techniques

Comprehensive structural elucidation is fundamental to understanding the properties and reactivity of this compound and its derivatives. nih.gov While standard techniques like NMR (¹H, ¹³C), IR, and mass spectrometry are routinely used, emerging spectroscopic methods offer deeper insights. nih.govimpactfactor.orgacs.org

Future characterization efforts will benefit from advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of complex structures, particularly for densely functionalized derivatives. acs.org Single-crystal X-ray crystallography will remain the gold standard for determining solid-state structures, providing precise information on bond lengths, angles, and intermolecular interactions, which is crucial for understanding properties like crystal packing and helical distortion in substituted benzo[c]cinnolines. vanderbilt.edumdpi.com The application of fluorescence emission spectroscopy is also a growing area, particularly for studying the interaction of cinnoline derivatives with biological macromolecules like proteins. mdpi.commdpi.com Integrating these advanced techniques will provide a more complete picture of the electronic and structural properties of this compound.

High-Throughput Screening and Combinatorial Chemistry for this compound Libraries

The discovery of new applications for this compound derivatives, particularly in medicinal chemistry and materials science, can be accelerated through high-throughput screening (HTS). agilent.comevotec.com HTS allows for the rapid testing of large numbers of compounds against biological targets or for specific physical properties. evotec.com

To leverage HTS, the development of combinatorial libraries of cinnoline 1-oxides is essential. This involves creating efficient and reliable synthetic routes that are amenable to parallel synthesis, allowing for the generation of a diverse set of derivatives with varied substituents. escholarship.org Future work will focus on designing and synthesizing these libraries, followed by screening for a range of activities. agilent.comcsic.es For example, libraries could be screened for antibacterial, antifungal, or anticancer properties, building on the known biological activities of the broader cinnoline class. impactfactor.orgijper.orgresearchgate.net The data generated from HTS campaigns can then guide the rational design of more potent and selective compounds. nih.gov

Deepening Mechanistic Understanding through Advanced Computational Methods

Computational chemistry provides a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and reactivity of cinnoline 1-oxides. sci-hub.se Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. nih.gov

Future research will increasingly rely on computational methods to complement experimental studies. sci-hub.se For example, DFT calculations can help to understand the mechanism of N=N bond cleavage in reactions with metal complexes, providing insights that are difficult to obtain experimentally. nih.gov Simulations can also predict spectroscopic properties, such as NMR chemical shifts and IR frequencies, aiding in the characterization of new compounds. sci-hub.se Furthermore, computational modeling can be used to study the non-covalent interactions that govern cocrystal formation, which is relevant for the development of new energetic materials based on cinnoline oxide scaffolds. researchgate.net

Innovative Applications in Diverse Fields of Chemistry

While cinnoline derivatives have established applications, the unique properties of the N-oxide functional group open the door to innovative uses in various chemical fields. The inherent polarity and hydrogen-bonding capabilities of the N-oxide group are features that can be exploited in materials science and supramolecular chemistry. researchgate.net

Emerging applications for cinnoline 1-oxides and their derivatives include:

Materials Science : The rigid, planar structure of the cinnoline core, combined with the potential for strong intermolecular interactions mediated by the N-oxide, makes these compounds interesting candidates for organic electronic materials, such as semiconductors and electroluminescent materials. researchgate.net Certain cinnolinium salts have already shown potential in photoelectric materials. researchgate.net

Fluorogenic Probes : The transformation of an azide (B81097) group to an amine on the cinnoline scaffold has been shown to create a fluorogenic pair, sensitive to the chemical environment. mdpi.com This suggests that this compound derivatives could be developed as novel fluorescent sensors for detecting specific analytes or changes in polarity.

Energetic Materials : The combination of a nitrogen-rich heterocyclic core with an oxygen-donating N-oxide group is a feature found in some energetic materials. Research into cocrystals of cinnoline oxides with other energetic compounds is an active area, aiming to develop new materials with tailored sensitivity and performance. researchgate.net

Catalysis : The ability of the N-oxide to coordinate to metal centers suggests potential applications in catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.

The continued exploration of these and other potential applications will undoubtedly solidify the position of this compound as a valuable and versatile heterocyclic building block in modern chemistry.

Q & A

Q. What are the established synthetic routes for cinnoline 1-oxide, and how can experimental reproducibility be ensured?

this compound synthesis typically involves oxidation of cinnoline derivatives or cyclization of nitro-substituted precursors. Key steps include controlling reaction conditions (e.g., temperature, solvent polarity, and oxidizing agents like hydrogen peroxide). To ensure reproducibility, document all parameters (e.g., reagent purity, reaction time, and purification methods) in the experimental section. Include spectral data (¹H/¹³C NMR, IR, HRMS) and compare melting points with literature values. For novel compounds, provide full characterization, including elemental analysis and X-ray crystallography if available .

Q. How should researchers approach the spectroscopic characterization of this compound derivatives to validate structural assignments?

Use complementary techniques:

  • NMR : Analyze coupling patterns in ¹H NMR to confirm aromatic proton environments and substituent effects.
  • IR : Identify N-oxide stretching vibrations (~1250–1350 cm⁻¹) and aromatic C-H stretches.
  • Mass Spectrometry : Match molecular ion peaks with theoretical values and confirm fragmentation patterns. Cross-validate data against computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. What are the common pitfalls in measuring the reactivity of this compound in nucleophilic substitution reactions?

Key challenges include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but compete with nucleophiles.
  • Byproduct Formation : Monitor reactions via TLC or HPLC to detect side products (e.g., reduction of the N-oxide group).
  • Temperature Control : Exothermic reactions may require gradual reagent addition. Include control experiments to isolate desired products .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

Perform DFT calculations (e.g., using Gaussian or ORCA) to map electrostatic potential surfaces and identify electron-rich positions. Compare activation energies for substitution at different sites. Validate predictions experimentally using isotopic labeling or kinetic studies. Address discrepancies between computational and experimental results by re-evaluating solvent effects in simulations .

Q. What methodologies are effective in resolving contradictions in reported biological activity data for this compound derivatives?

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, incubation times) across studies.
  • Dose-Response Curves : Ensure IC₅₀ values are derived from ≥3 independent replicates.
  • Structural Reanalysis : Verify compound purity and stereochemistry, as impurities or racemic mixtures can skew results. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C and monitor degradation via HPLC.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at standard conditions.
  • Degradation Product Identification : Isolate and characterize byproducts using LC-MS and NMR. Compare degradation pathways with structurally similar N-oxides .

Data Analysis and Reporting

Q. What strategies are recommended for reconciling conflicting crystallographic data for this compound polymorphs?

  • Rietveld Refinement : Analyze powder XRD data to distinguish between true polymorphs and solvates.
  • Thermal Analysis : Use DSC/TGA to detect phase transitions or solvent loss.
  • Database Cross-Check : Compare unit cell parameters with the Cambridge Structural Database to identify misassignments .

Q. How can researchers optimize the presentation of complex reaction mechanisms involving this compound in publications?

  • Scheme Design : Use color-coded arrows to differentiate electron transfer steps (red for nucleophilic attack, blue for oxidation).
  • Supplementary Data : Provide high-resolution reaction energy profiles in supporting information.
  • Validation : Include kinetic isotope effects or trapping experiments to confirm proposed intermediates .

Ethical and Methodological Considerations

What frameworks should guide the formulation of hypothesis-driven research questions on this compound’s photophysical properties?

Apply the FINER criteria:

  • Feasible : Ensure access to specialized instrumentation (e.g., fluorescence lifetime spectrometers).
  • Novel : Investigate understudied phenomena (e.g., solvent-induced shifts in emission spectra).
  • Ethical : Adhere to safety protocols for UV light and toxic reagents .

Q. How can interdisciplinary approaches enhance studies on this compound’s applications in materials science?

Collaborate with physicists to correlate electronic structure (via UPS/XPS) with device performance (e.g., OLED efficiency). Use combinatorial chemistry to screen derivatives for optimal bandgap tuning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.